molecular formula C16H21F2N3O B4335909 N-(1-adamantylmethyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide

N-(1-adamantylmethyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B4335909
M. Wt: 309.35 g/mol
InChI Key: IHWHPHZKFRNPCQ-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound with a unique structure that combines an adamantyl group, a difluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced via a nucleophilic substitution reaction using an adamantyl halide and a suitable nucleophile.

    Addition of the Difluoromethyl Group: The difluoromethyl group can be added through a difluoromethylation reaction, often using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine or ammonia.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or adamantyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1-adamantylmethyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantylmethyl)-1H-pyrazole-5-carboxamide: Lacks the difluoromethyl group, which may result in different chemical and biological properties.

    1-(Difluoromethyl)-1H-pyrazole-5-carboxamide: Lacks the adamantyl group, which may affect its stability and reactivity.

    N-(1-adamantylmethyl)-1H-pyrazole-3-carboxamide: Has a different substitution pattern on the pyrazole ring, leading to variations in its chemical behavior.

Uniqueness

N-(1-adamantylmethyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide is unique due to the combination of the adamantyl group, difluoromethyl group, and pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. The presence of the adamantyl group enhances the compound’s stability and lipophilicity, while the difluoromethyl group can influence its reactivity and biological activity.

Properties

IUPAC Name

N-(1-adamantylmethyl)-2-(difluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2N3O/c17-15(18)21-13(1-2-20-21)14(22)19-9-16-6-10-3-11(7-16)5-12(4-10)8-16/h1-2,10-12,15H,3-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWHPHZKFRNPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC=NN4C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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